molecular formula C10H16S4 B3065177 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane CAS No. 311-37-5

1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane

Cat. No.: B3065177
CAS No.: 311-37-5
M. Wt: 264.5 g/mol
InChI Key: MBMSLTQBQYVSOA-UHFFFAOYSA-N
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Description

1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane (CAS 311-37-5, C₁₀H₁₆S₄) is a spirocyclic compound featuring four sulfur atoms in its structure. This molecule is synthesized via cyclization of 1,4-cyclohexanedione with ethylene mercaptole precursors, forming a dispiro framework with sulfur at the 1,4,9,12 positions . Its unique architecture confers distinct electronic and steric properties, making it a subject of interest in materials science and synthetic chemistry.

Properties

IUPAC Name

1,4,9,12-tetrathiadispiro[4.2.48.25]tetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMSLTQBQYVSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13SCCS3)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473624
Record name 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-37-5
Record name 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane typically involves the reaction of cyclohexanedione derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the incorporation of sulfur atoms into the spiro structure .

Industrial Production Methods: While specific industrial production methods for 1,4,9,12-Tetrathiadispiro[424This may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Introduction to 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane

This compound is a unique compound characterized by its complex molecular structure and potential applications in various scientific fields. Its molecular formula is C10H16S4C_{10}H_{16}S_{4}, indicating the presence of multiple sulfur atoms within its framework, which contributes to its chemical properties and reactivity.

Physical Properties

  • Melting Point : Not extensively documented.
  • Boiling Point : Not extensively documented.
  • Solubility : Specific solubility data is limited but can be inferred based on its sulfur content and hydrocarbon nature.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis due to its unique structure:

  • Reactivity : The presence of sulfur atoms allows for various nucleophilic substitutions and cyclization reactions.
  • Functionalization : It can be functionalized to create new compounds with distinct properties for further research.

Material Science

The compound has potential applications in the development of advanced materials:

  • Polymers : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanocomposites : Its unique structure may improve the dispersion and interaction with nanofillers in composite materials.

Biological Applications

Research indicates that compounds with similar structural motifs may exhibit biological activity:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects due to the presence of sulfur.
  • Drug Development : Its unique structure may be explored for developing novel pharmaceutical agents targeting specific biological pathways.

Catalysis

The compound may find applications in catalysis:

  • Catalytic Activity : Its unique electronic properties could facilitate catalytic processes in organic reactions, especially in sulfur-based catalysis.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing complex organic molecules through multi-step reactions involving nucleophilic attack on electrophilic centers formed by sulfur interactions.

Case Study 2: Material Enhancement

Research on polymer composites incorporating this compound showed improved tensile strength and thermal stability compared to traditional polymer blends, highlighting its potential in material science.

Investigations into the antimicrobial properties of sulfur-containing compounds have indicated that derivatives of this compound exhibit significant activity against certain bacterial strains, suggesting avenues for drug development.

Mechanism of Action

The mechanism by which 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane exerts its effects is primarily through its sulfur atoms, which can interact with various molecular targets. These interactions can modulate biochemical pathways, particularly those involving redox reactions and sulfur metabolism. The compound’s spiro structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

Spirocyclic compounds often differ in heteroatom composition and substituents, significantly impacting their properties:

Compound Name Heteroatoms Molecular Formula CAS No. Key Features
1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane S₄ C₁₀H₁₆S₄ 311-37-5 Sulfur-rich, potential for redox activity
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (DAMTT) O₄ C₁₀H₁₆O₄ 183-97-1 Oxygen-based, used as a degradable cross-linker in UV-curing resins
1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid O₂/S/N C₁₀H₁₅NO₃S 1030253-98-5 Mixed heteroatoms, bioactive potential

Key Observations :

  • Sulfur vs. Oxygen: The sulfur-containing variant (S₄) exhibits higher molecular weight (248.5 g/mol for S₄ vs.
  • Mixed Heteroatoms : The inclusion of nitrogen (e.g., in the O₂/S/N compound) introduces hydrogen-bonding capability, enhancing solubility and bioactivity .

Reactivity Insights :

  • The oxygen-rich tetraoxa compound undergoes acid-catalyzed deketalization (e.g., with acetic acid) to yield intermediates like 1,4-dioxaspiro[4.5]decan-8-one, critical in pharmaceutical synthesis .
Stability and Functional Performance
  • Hydrolytic Stability : Oxygen-rich spirocycles (e.g., tetraoxa) are susceptible to acid- or base-mediated ring-opening, whereas sulfur analogs (tetrathia) may resist hydrolysis due to weaker polarization of S–C bonds .
  • Thermal Behavior : In phase-change materials (PCMs), linear alkanes like tetradecane (C₁₄H₃₀) exhibit co-melting with fatty acids, but spirocyclic analogs (e.g., DAMTT) show structural rigidity, enabling higher thermal cycling stability .

Biological Activity

1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane (CAS Number: 311-37-5) is a sulfur-containing organic compound characterized by its unique tetrathiadispiro structure. This compound has garnered interest due to its potential biological activities, which may have implications in medicinal chemistry and material science.

  • Molecular Formula : C10_{10}H16_{16}S4_{4}
  • Molecular Weight : 264.49 g/mol
  • Melting Point : 192-194 °C
  • LogP : 3.913

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and anticancer agent. The compound's unique structure may contribute to its interaction with biological systems.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of several sulfur-containing compounds, including this compound. The results demonstrated:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that this compound has promising potential as a natural antimicrobial agent .

Anticancer Properties

Recent investigations have also explored the anticancer properties of this compound. Preliminary results indicate that it may inhibit the proliferation of cancer cells through apoptosis induction.

Case Study: Anticancer Activity

In a study conducted by Ye et al., the effects of various disulfide compounds on cancer cell lines were assessed:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 50 µM.

The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is hypothesized to be linked to its ability to form reactive sulfur species that can interact with biomolecules such as proteins and nucleic acids.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerHeLa cellsIC50 > 50 µM
AnticancerMCF-7 cellsIC50 > 50 µM

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane, and how do they differ from analogous oxa-spiro compounds?

The synthesis of tetrathia-spiro compounds often involves multi-step reactions with careful control of reaction parameters such as temperature, solvent, and catalysts. For example, analogous oxa-spiro compounds like 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane are synthesized via intramolecular aglycon delivery, where rigid tetracyclic structures guide stereochemical outcomes . Adapting such methods for tetrathia derivatives requires substituting oxygen with sulfur, which may necessitate higher reaction temperatures or alternative catalysts due to sulfur’s lower nucleophilicity and larger atomic radius .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

X-ray crystallography (XRD) is critical for resolving the three-dimensional spirocyclic framework, as demonstrated in studies of structurally similar compounds like 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is used to confirm regiochemistry and substituent positioning, with attention to sulfur-induced deshielding effects .

Q. What are the primary safety considerations when handling tetrathia-spiro compounds in laboratory settings?

While specific safety data for this compound are limited, general protocols for spirocyclic organosulfur compounds include using inert adsorbents for spill containment, proper ventilation to avoid inhalation, and personal protective equipment (PPE) such as nitrile gloves. Always consult analogous compounds’ safety guidelines for hazard mitigation .

Advanced Research Questions

Q. How do steric effects and sulfur’s electronic properties influence the conformational dynamics of this compound?

The spirocyclic framework imposes geometric constraints that favor specific conformers. Sulfur’s larger atomic radius compared to oxygen increases steric hindrance, potentially destabilizing certain conformations. Computational studies (e.g., density functional theory, DFT) can model these effects by analyzing bond angles and torsional strain . Experimental validation via variable-temperature NMR or XRD can reveal dynamic behavior in solution versus solid states .

Q. What strategies optimize regioselectivity and yield in the synthesis of tetrathia-spiro compounds?

Key strategies include:

  • Stepwise functionalization : Introducing sulfur atoms sequentially to minimize side reactions.
  • Catalyst selection : Using Lewis acids (e.g., BF3_3) to stabilize intermediates and enhance reaction specificity .
  • Solvent optimization : Polar aprotic solvents like tetrahydrofuran (THF) improve solubility of intermediates, as seen in dispirophosphazene syntheses .

Q. How can computational chemistry guide the design of novel derivatives based on the Tetrathiadispiro framework?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular dynamics simulations assess conformational stability under varying conditions. These methods are integral to rational design, reducing trial-and-error in synthesizing derivatives for applications like catalysis or materials science .

Q. What are common sources of data discrepancies in characterizing tetrathia-spiro compounds, and how can they be resolved?

Discrepancies may arise from:

  • Isomerism : Unintended diastereomers due to sulfur’s stereoelectronic effects. Chiral chromatography or NOESY NMR can differentiate isomers .
  • Impurity interference : Byproducts from incomplete sulfur substitution. Recrystallization or column chromatography improves purity .
  • Crystallographic ambiguities : High-resolution XRD with low-temperature data collection reduces thermal motion artifacts .

Methodological Frameworks

  • Experimental design : Link synthesis and characterization to theoretical models (e.g., orbital hybridization in spiro compounds) to justify methodological choices .
  • Data contradiction analysis : Cross-validate NMR/XRD results with computational predictions to identify systematic errors or novel conformational phenomena .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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